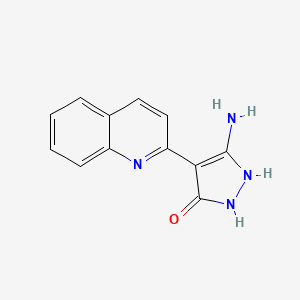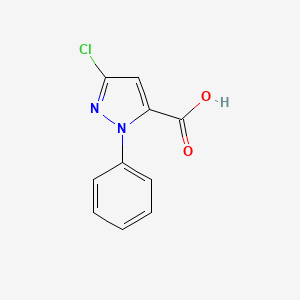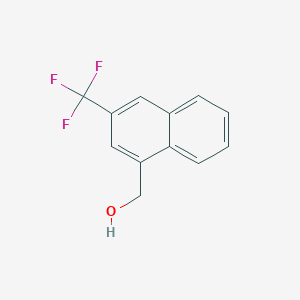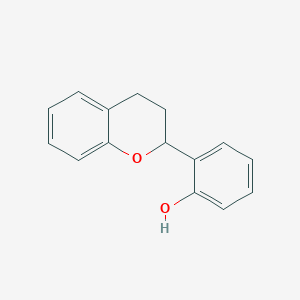
Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate is a chemical compound that has garnered attention in various fields of scientific research It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate typically involves multiple steps starting from 1-methyl-1H-pyrazol-5-amine. The process includes nitrosation, reduction, esterification, amino group protection, and condensation steps. One reported method achieves an overall yield of 59.5% .
Nitrosation and Reduction: The initial step involves the nitrosation of 1-methyl-1H-pyrazol-5-amine, followed by reduction to obtain the corresponding amine.
Esterification: The amine is then esterified to form the desired ester intermediate.
Amino Group Protection: The amino group is protected using tert-butoxycarbonyl (Boc) protection.
Condensation: Finally, the protected intermediate undergoes condensation to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate has several scientific research applications:
作用機序
The mechanism of action of tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects. For instance, in medicinal chemistry, it may act as an enzyme inhibitor, disrupting the normal function of target enzymes and thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound is similar in structure and is used in similar applications.
tert-Butyl 4-[(E)-But-1-en-3-yl]pyrazole: Another related compound with applications in organic synthesis.
Uniqueness
Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various complex molecules. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.
特性
CAS番号 |
1188264-99-4 |
|---|---|
分子式 |
C11H19N3O2 |
分子量 |
225.29 g/mol |
IUPAC名 |
tert-butyl N-[2-(1-methylpyrazol-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)12-6-5-9-7-13-14(4)8-9/h7-8H,5-6H2,1-4H3,(H,12,15) |
InChIキー |
VNJZIYNKZHFKGE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1=CN(N=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881871.png)










